2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide
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Overview
Description
2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is a complex organic compound featuring an imidazole ring, a sulfanyl group, and a cyanocycloheptyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include various functional groups, ensuring high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-diazole derivatives: These compounds share the imidazole ring structure and exhibit similar chemical properties.
Thiadiazole derivatives: These compounds have a similar sulfur-containing ring structure.
Uniqueness
2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is unique due to its combination of an imidazole ring, a sulfanyl group, and a cyanocycloheptyl moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
2-(1-amino-4-phenylimidazol-2-yl)sulfanyl-N-(1-cyanocycloheptyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c20-14-19(10-6-1-2-7-11-19)23-17(25)13-26-18-22-16(12-24(18)21)15-8-4-3-5-9-15/h3-5,8-9,12H,1-2,6-7,10-11,13,21H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGLOBRRYDTHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NC(=CN2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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